molecular formula C15H16N2O4 B556471 Acetyl-L-alanine 7-amido-4-methylcoumarin CAS No. 355137-87-0

Acetyl-L-alanine 7-amido-4-methylcoumarin

Cat. No. B556471
CAS RN: 355137-87-0
M. Wt: 288.3 g/mol
InChI Key: JOAJYKBVKPNJQC-VIFPVBQESA-N
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Description

Acetyl-L-alanine 7-amido-4-methylcoumarin is a biochemical compound . It is a fluorogenic substrate for aminopeptidase that yields a blue fluorescent solution . This substrate is useful in differentiating between gram-positive and gram-negative bacteria .


Molecular Structure Analysis

The molecular formula of this compound is C15H16N2O4 . The exact mass is 288.11100700 g/mol and the monoisotopic mass is also 288.11100700 g/mol . The compound has a complexity of 486 .


Physical And Chemical Properties Analysis

The compound is soluble in water up to 50 mg/mL, yielding a clear, colorless to very faintly yellow solution . It exhibits fluorescence with λex 325 nm and λem 389 nm in ethanol .

Scientific Research Applications

Structural and Spectroscopic Studies

Acetyl-L-alanine 7-amido-4-methylcoumarin and related compounds are frequently studied for their structural and spectroscopic properties. For instance, Jalkanen et al. (2006) utilized vibrational spectroscopy techniques like Raman scattering and surface-enhanced Raman spectroscopy to study the structure, hydration, and binding of biomolecules including N-acetyl L-alanine derivatives. Their work aimed at understanding the structure, function, and electronic properties of these molecules in various environments, emphasizing the importance of a rigorous theoretical basis for spectroscopic interpretation (Jalkanen et al., 2006). Similarly, Eker et al. (2002) investigated the structure of peptides like acetyl-L-alanyl-L-alanine in water, demonstrating that short peptides can adopt stable structures which are important for understanding the structural propensity of amino acids in proteins (Eker et al., 2002).

Biochemical Assays and Synthetic Applications

The compound and its derivatives are also widely used in biochemical assays and synthetic applications. Mustafa et al. (2011) synthesized and tested a set of compounds closely resembling 7-amino-4-methylcoumarin for their fluorogenic properties as substrates for aminopeptidases, highlighting the utility of these compounds in biophysical assays (Mustafa et al., 2011). Wegener et al. (2003) developed a fluorogenic peptidic substrate comprising 4-methylcoumarin-7-amide moiety for high-throughput screening of histone deacetylase (HDAC) inhibitors, indicating the significance of these compounds in drug discovery and biochemical assay development (Wegener et al., 2003).

Synthesis and Properties

In the field of organic synthesis, researchers have focused on the synthesis and properties of this compound derivatives. Hong et al. (2010) developed a novel solid support, AMC-resin, for facile solid-phase synthesis of peptide-7-amino-4-methylcoumarin conjugates, showcasing a straightforward and versatile approach for combinatorial synthesis of these compounds as fluorogenic substrates for proteases (Hong et al., 2010). Tyagi et al. (2005) synthesized novel 4-methylcoumarins bearing different functionalities such as amino and N-acetyl, exploring their antioxidant activity and establishing the structure-activity relationship for these compounds (Tyagi et al., 2005).

Mechanism of Action

Target of Action

Acetyl-L-alanine 7-amido-4-methylcoumarin, also known as Ac-Ala-MCA, primarily targets aminopeptidases . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides, playing a crucial role in protein degradation and turnover.

Mode of Action

Ac-Ala-MCA acts as a fluorogenic substrate for aminopeptidases . When cleaved by aminopeptidases, it releases a blue fluorescent molecule, 7-amido-4-methylcoumarin . The fluorescence can be easily detected with an excitation maximum at 325 nm and an emission maximum at 389 nm in ethanol .

Biochemical Pathways

The primary biochemical pathway affected by Ac-Ala-MCA is the protein degradation pathway . By acting as a substrate for aminopeptidases, Ac-Ala-MCA can influence the rate of protein turnover, potentially affecting various downstream cellular processes.

Pharmacokinetics

Its solubility in water (50 mg/ml) suggests that it may have good bioavailability

Result of Action

The cleavage of Ac-Ala-MCA by aminopeptidases results in the release of a blue fluorescent molecule . This fluorescence can be used as a marker to monitor the activity of aminopeptidases, providing insights into protein degradation processes within the cell.

Action Environment

The action of Ac-Ala-MCA is influenced by environmental factors such as temperature and light. It is recommended to store the compound at -20°C and protect it from light to maintain its stability . The pH of the environment may also affect the activity of aminopeptidases and thus the efficacy of Ac-Ala-MCA .

properties

IUPAC Name

(2S)-2-acetamido-N-(4-methyl-2-oxochromen-7-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-8-6-14(19)21-13-7-11(4-5-12(8)13)17-15(20)9(2)16-10(3)18/h4-7,9H,1-3H3,(H,16,18)(H,17,20)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAJYKBVKPNJQC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426694
Record name Acetyl-L-alanine 7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

355137-87-0
Record name Acetyl-L-alanine 7-amido-4-methylcoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does Ac-Ala-MCA help determine the degree of postmortem aging in pork?

A: Ac-Ala-MCA is a substrate for certain proteases present in pork muscle. As pork ages postmortem, protease activity increases, leading to the breakdown of muscle proteins. When Ac-Ala-MCA is incubated with pork muscle extracts, these proteases cleave the substrate, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The intensity of fluorescence is directly proportional to the activity of the proteases. The study found a strong positive correlation between the fluorescence intensity of Ac-Ala-MCA and the hardness of the pork, a key indicator of aging [].

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